Stereochemical Purity Defines Pharmacological Activity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate
The (S)-enantiomer of 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol (CAS 1354007-73-0) possesses a distinct three-dimensional orientation of its benzyl and ethyl groups relative to the pyrrolidine ring, which is not present in the (R)-enantiomer (CAS 1353996-79-8) or racemic mixtures. This stereochemistry directly impacts its interaction with chiral biological targets [1]. In the context of substituted pyrrolidines with CNS activity, the specific stereochemistry is critical for binding to biogenic amine transporters [1]. Therefore, procurement must specify the exact CAS number to ensure the correct (S)-enantiomer is obtained, as the (R)-enantiomer is a distinct chemical entity with its own CAS number .
| Evidence Dimension | Chiral Purity / Enantiomeric Identity |
|---|---|
| Target Compound Data | (S)-enantiomer, CAS 1354007-73-0, min. 95% purity |
| Comparator Or Baseline | (R)-enantiomer, CAS 1353996-79-8 |
| Quantified Difference | Distinct CAS numbers identify non-identical, non-interchangeable enantiomers. |
| Conditions | Vendor specification; chiral chromatography required for separation. |
Why This Matters
Procurement of the incorrect enantiomer or a racemic mixture will introduce a confounding variable in stereospecific assays, potentially leading to false negative or false positive results and invalidating subsequent research.
- [1] Davies, H. M. L. Substituted Pyrrolidine Compounds With Central Nervous System Activity. US Patent Application US 2009/0048329 A1, February 19, 2009. View Source
